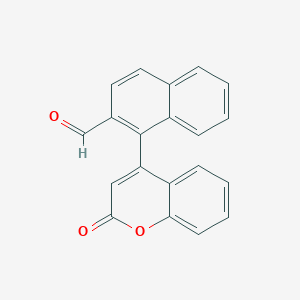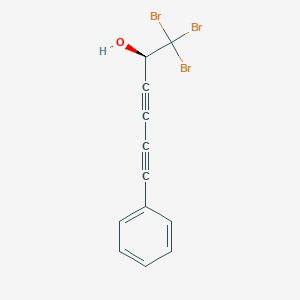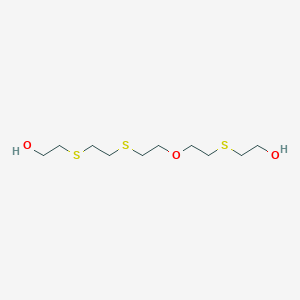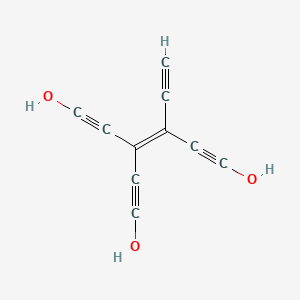
Trichloromethyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloromethyl nitrite is a chemical compound characterized by the presence of a trichloromethyl group (CCl₃) attached to a nitrite group (NO₂). This compound is known for its applications in various fields, including agriculture, where it is used as a nitrification inhibitor to enhance nitrogen use efficiency in soils.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloromethyl nitrite can be synthesized through the reaction of trichloromethyl compounds with nitrite sources under controlled conditions. One common method involves the reaction of trichloromethyl chloride with sodium nitrite in the presence of a solvent like acetonitrile. The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Trichloromethyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloromethyl nitrate.
Reduction: Reduction reactions can convert it into trichloromethyl amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Trichloromethyl nitrate.
Reduction: Trichloromethyl amine derivatives.
Substitution: Various substituted trichloromethyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trichloromethyl nitrite has a wide range of applications in scientific research:
Biology: It is studied for its potential effects on biological systems, particularly in the context of nitrification inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trichloromethyl nitrite primarily involves its role as a nitrification inhibitor. It inhibits the activity of ammonia-oxidizing bacteria and archaea, thereby reducing the conversion of ammonium to nitrate in soils. This inhibition is achieved through the interaction of the trichloromethyl group with the active sites of the enzymes involved in nitrification, leading to the formation of stable complexes that prevent the enzymes from functioning properly.
Comparación Con Compuestos Similares
Nitrapyrin: 2-chloro-6-(trichloromethyl)pyridine, another nitrification inhibitor.
Etridiazole: 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole, used in agriculture.
Dicyandiamide (DCD): A nitrification inhibitor used in various agricultural applications.
Uniqueness: Trichloromethyl nitrite is unique due to its specific combination of trichloromethyl and nitrite groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
496787-30-5 |
|---|---|
Fórmula molecular |
CCl3NO2 |
Peso molecular |
164.37 g/mol |
Nombre IUPAC |
trichloromethyl nitrite |
InChI |
InChI=1S/CCl3NO2/c2-1(3,4)7-5-6 |
Clave InChI |
GFNFFMACHJPNML-UHFFFAOYSA-N |
SMILES canónico |
C(ON=O)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


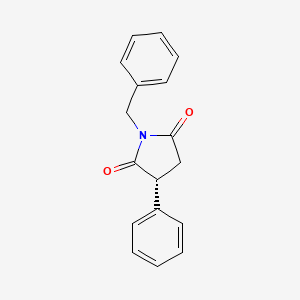
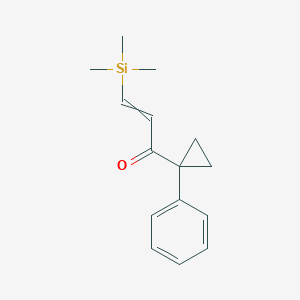
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
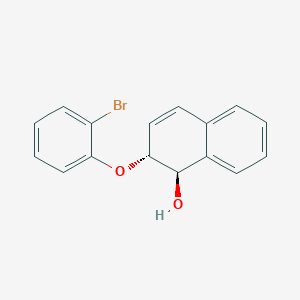

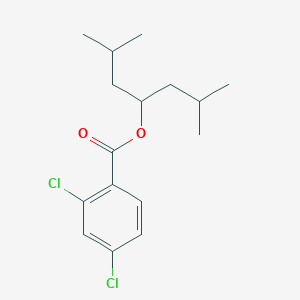

![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
